molecular formula C24H19ClN2O B11662615 N-(5-chloro-2-methylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide

N-(5-chloro-2-methylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide

Cat. No.: B11662615
M. Wt: 386.9 g/mol
InChI Key: CHPDOJADDOQUIH-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide: is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenated solvents and Lewis acids for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-2-phenylquinoline-4-carboxamide
  • N-(5-chloro-2-methylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide
  • N-(5-chloro-2-methylphenyl)-2-(2-methylphenyl)quinoline-4-carboxamide

Uniqueness

N-(5-chloro-2-methylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide is unique due to the specific positioning of the methyl and chloro groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties compared to other similar compounds.

Properties

Molecular Formula

C24H19ClN2O

Molecular Weight

386.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H19ClN2O/c1-15-6-5-7-17(12-15)23-14-20(19-8-3-4-9-21(19)26-23)24(28)27-22-13-18(25)11-10-16(22)2/h3-14H,1-2H3,(H,27,28)

InChI Key

CHPDOJADDOQUIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)Cl)C

Origin of Product

United States

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